methyl 4,6-dibromo-1H-indole-2-carboxylate
CAS No.: 2866335-79-5
Cat. No.: VC12013011
Molecular Formula: C10H7Br2NO2
Molecular Weight: 332.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866335-79-5 |
|---|---|
| Molecular Formula | C10H7Br2NO2 |
| Molecular Weight | 332.98 g/mol |
| IUPAC Name | methyl 4,6-dibromo-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
| Standard InChI Key | DPTGSBYOSXXKDQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Introduction
Structural and Physicochemical Properties
The molecular formula of methyl 4,6-dibromo-1H-indole-2-carboxylate is CHBrNO, with a molecular weight of 341.98 g/mol. Key physicochemical properties can be inferred from closely related compounds:
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Density: Estimated at 1.6–1.7 g/cm³, based on analogs like methyl 4-bromo-1H-indole-2-carboxylate (1.6 g/cm³) .
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Boiling Point: Predicted to exceed 390°C, considering the increased molecular weight compared to mono-brominated analogs (e.g., 386°C for methyl 4-bromo-1H-indole-2-carboxylate) .
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Solubility: Likely low in polar solvents due to the hydrophobic bromine substituents but soluble in organic solvents like dimethylformamide (DMF) or dichloromethane.
The crystal structure of methyl 1H-indole-2-carboxylate (monoclinic, space group P2/c) reveals a planar indole core with ester group orientation influencing packing interactions . Introducing bromine atoms at positions 4 and 6 would enhance molecular symmetry and potentially alter crystallinity.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of methyl 4,6-dibromo-1H-indole-2-carboxylate can be achieved through sequential bromination and esterification steps, as demonstrated for analogous compounds:
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Esterification of Indole-2-Carboxylic Acid:
Indole-2-carboxylic acid is treated with methanol and concentrated sulfuric acid under reflux to yield methyl indole-2-carboxylate . For example, methyl 1H-indole-2-carboxylate is synthesized in 92% yield via this method . -
Regioselective Bromination:
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Step 1 (C4 Bromination): Direct bromination using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .
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Step 2 (C6 Bromination): Further bromination under controlled conditions, potentially employing directing groups or catalysts to ensure regioselectivity. For instance, 6-bromoindole-2-carboxylic acid derivatives are synthesized via palladium-catalyzed Buchwald–Hartwig reactions .
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A one-pot trifunctionalization strategy, as reported for 3,6-dibromoindoles, could also be adapted. Using N-bromo sulfoximines as dual brominating and functionalizing reagents, 2-sulfoximidoyl-3,6-dibromo indoles are synthesized in yields up to 94% . Adapting this method for methyl ester derivatives may streamline the synthesis.
Key Intermediate Characterization
Intermediate compounds in the synthesis pathway include:
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Methyl 4-bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Density 1.6 g/cm³, boiling point 386°C .
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Methyl 6-bromo-1H-indole-2-carboxylate: Synthesized via Vilsmeier–Haack formylation followed by bromination .
Biological Activity and Applications
Antitumor Activity
Halogenated indoles are explored as tubulin polymerization inhibitors and kinase modulators:
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Tubulin Binding: Bromine substitutions stabilize interactions with tubulin’s colchicine-binding site, inhibiting microtubule assembly .
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Checkpoint Kinase 1 (Chk1) Inhibition: Bisindolylmaleimide derivatives with halogenated indoles abrogate cell cycle arrest at nanomolar concentrations .
While direct data for methyl 4,6-dibromo-1H-indole-2-carboxylate are scarce, analogs provide reference benchmarks:
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NMR (Methyl 4-bromo-1H-indole-2-carboxylate):
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MS (Methyl 6-bromo-1H-indole-4-carboxylate): m/z 254.08 [M+H] .
For the dibromo compound, expect distinct H NMR signals for H-5 and H-7 protons (δ ~7.5–8.0 ppm) and a molecular ion peak at m/z 341.98.
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